

Application Notes and Protocols for Formulating 93-O17O into Lipid Nanoparticles

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Compound of Interest

Compound Name: 93-O17O

Cat. No.: B8236322

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The ionizable lipidoid **93-O17O** is a chalcogen-containing cationic lipidoid integral to the formation of lipid nanoparticles (LNPs) for therapeutic applications.[1] Notably, LNPs formulated with a related lipidoid, 93-O17S-F, have demonstrated significant potential in in-situ cancer vaccination strategies by enhancing the cross-presentation of tumor antigens and enabling the intracellular delivery of immune-stimulating agents like cGAMP, a STING agonist. [2][3] This document provides a comprehensive guide to formulating **93-O17O** into LNPs, including detailed protocols for preparation, characterization, and relevant quantitative data. While specific formulation ratios for **93-O17O** are not extensively published, this guide presents a representative protocol based on established LNP formulation strategies for similar ionizable lipids. Optimization of these parameters is recommended for specific applications.

Data Presentation

Table 1: Representative Formulation Parameters for **93-O17O** Lipid Nanoparticles

Parameter	Value/Range	Reference/Note
Lipid Components	93-O17O, Phospholipid (e.g., DOPE or DSPC), Cholesterol, PEG-Lipid (e.g., DMG-PEG 2000)	Based on standard LNP compositions.[4][5]
Molar Ratio (93-O17O:Phospholipid:Cholesterol:PEG-Lipid)	50:10:38.5:1.5 to 40:20:38.5:1.5	Representative ratios for ionizable lipids.[4][6] Optimization is recommended.
N:P Ratio	~3-6	The molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid.[5]
Aqueous Phase	10-50 mM Citrate or Acetate Buffer, pH 4.0-5.0	Acidic buffer is crucial for protonation of the ionizable lipid and encapsulation of nucleic acids.[5][7]
Organic Phase	Ethanol	Lipids are dissolved in ethanol prior to mixing.[4][5]
Flow Rate Ratio (Aqueous:Organic)	3:1	A common ratio for microfluidic mixing.[5]
Total Flow Rate	2-20 mL/min	Dependent on the microfluidic device and desired scale.

Table 2: Expected Physicochemical Properties of **93-O17O** LNPs

Property	Typical Value	Method of Analysis
Particle Size (Z-average)	80 - 150 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential	Near-neutral at physiological pH (~ -10 to +10 mV)	Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency	> 90%	RiboGreen or PicoGreen Assay

Experimental Protocols

Protocol 1: Preparation of **93-O17O** Lipid Nanoparticles by Microfluidic Mixing

This protocol describes the formulation of **93-O17O** LNPs encapsulating a model nucleic acid (e.g., mRNA or an adjuvant like cGAMP) using a microfluidic mixing device.

Materials:

- **93-O17O** (ionizable lipidoid)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper phospholipid)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (PEGylated lipid)
- Nucleic acid cargo (e.g., mRNA, cGAMP)
- Ethanol (RNase-free)
- Sodium Citrate or Sodium Acetate buffer (50 mM, pH 4.0) (RNase-free)

- Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
- Microfluidic mixing system (e.g., NanoAssemblr®)
- Dialysis cassette (e.g., 10 kDa MWCO)
- Sterile, RNase-free consumables

Procedure:

- Preparation of Lipid Stock Solutions:
 - Prepare individual stock solutions of **93-O170**, DOPE (or DSPC), cholesterol, and DMG-PEG 2000 in ethanol at appropriate concentrations (e.g., 10-50 mM).
- Preparation of the Lipid Mixture (Organic Phase):
 - In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for **93-O170**:DOPE:Cholesterol:DMG-PEG 2000).
 - Add ethanol to reach the final desired total lipid concentration (e.g., 10-20 mM).
- Preparation of the Nucleic Acid Solution (Aqueous Phase):
 - Dissolve the nucleic acid cargo in the 50 mM, pH 4.0 citrate or acetate buffer to the desired concentration. The concentration will depend on the target drug-to-lipid ratio.
- Microfluidic Mixing:
 - Set up the microfluidic mixing system according to the manufacturer's instructions.
 - Load the lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.
 - Set the flow rate ratio to 3:1 (aqueous:organic) and the total flow rate as desired (e.g., 12 mL/min).

- Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
- Collect the resulting LNP dispersion.
- Purification and Buffer Exchange:
 - To remove ethanol and unencapsulated nucleic acid, and to neutralize the pH, dialyze the LNP dispersion against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes.
- Sterilization and Storage:
 - Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
 - Store the LNPs at 4°C for short-term use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[\[5\]](#)

Protocol 2: Characterization of 93-O17O Lipid Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement:

- Method: Dynamic Light Scattering (DLS).
- Procedure:
 - Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).
 - Transfer the diluted sample to a cuvette.
 - Measure the particle size (Z-average diameter) and PDI using a DLS instrument (e.g., Malvern Zetasizer).
 - Perform measurements in triplicate at 25°C.

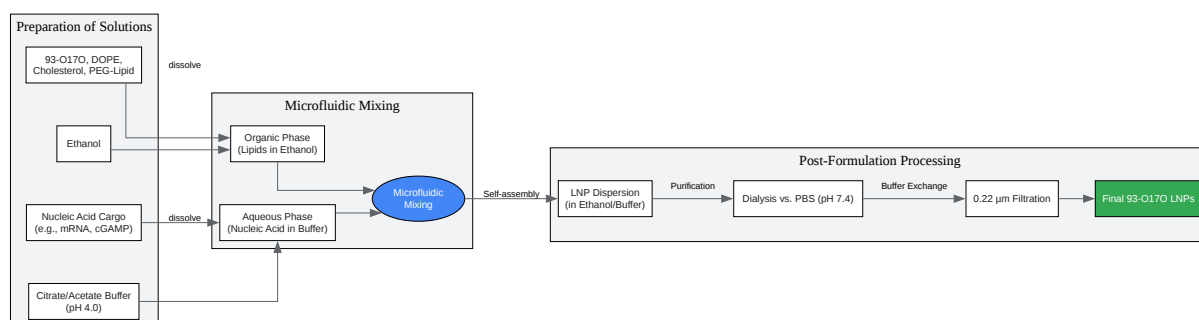
2. Zeta Potential Measurement:

- Method: Electrophoretic Light Scattering (ELS).
- Procedure:
 - Dilute the LNP formulation in deionized water or a low ionic strength buffer (e.g., 0.1x PBS) to minimize charge screening effects.[4]
 - Load the sample into a specialized zeta potential cell.
 - Measure the electrophoretic mobility to determine the zeta potential.
 - Perform measurements in triplicate at 25°C.

3. Encapsulation Efficiency Determination:

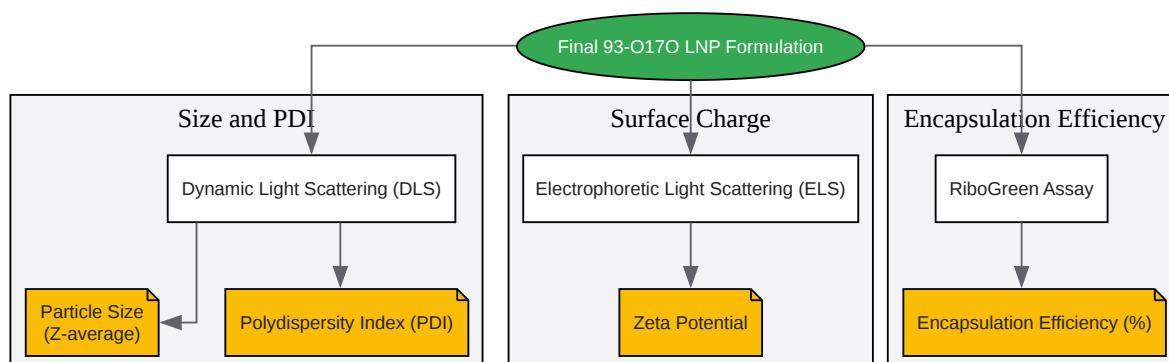
- Method: RiboGreen or PicoGreen Assay.
- Procedure:
 - Prepare two sets of LNP samples diluted in TE buffer.
 - To one set of samples, add a surfactant (e.g., 1% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid.
 - Add the RiboGreen or PicoGreen reagent to both sets of samples and to a standard curve of the free nucleic acid.
 - Measure the fluorescence (excitation ~480 nm, emission ~520 nm).
 - Calculate the encapsulation efficiency using the following formula:
 - $\text{Encapsulation Efficiency (\%)} = (\text{Fluorescence}_{\text{total}} - \text{Fluorescence}_{\text{free}}) / \text{Fluorescence}_{\text{total}} * 100$
 - Where $\text{Fluorescence}_{\text{total}}$ is from the lysed LNPs and $\text{Fluorescence}_{\text{free}}$ is from the intact LNPs.

Visualizations



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Caption: Workflow for the formulation of **93-O170** lipid nanoparticles.



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Caption: Key characterization steps for **93-O17O** LNPs.

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